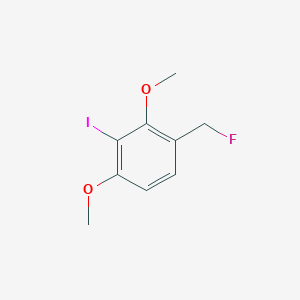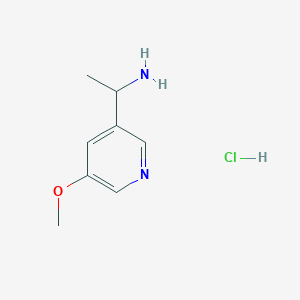
1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one is a chemical compound with the molecular formula C10H10ClF2NO2 This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-(difluoromethoxy)benzaldehyde with chloroacetone under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required standards for industrial applications .
Análisis De Reacciones Químicas
1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the disruption of cellular processes such as cell division or signal transduction .
Comparación Con Compuestos Similares
1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
1-(4-Amino-3-(difluoromethoxy)phenyl)-1-chloropropan-2-one: This compound has a similar structure but differs in the position of the chlorine atom.
1-(4-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one:
1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one: This compound lacks the chlorine atom, which can significantly alter its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H10ClF2NO2 |
|---|---|
Peso molecular |
249.64 g/mol |
Nombre IUPAC |
1-[4-amino-3-(difluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10ClF2NO2/c1-5(11)9(15)6-2-3-7(14)8(4-6)16-10(12)13/h2-5,10H,14H2,1H3 |
Clave InChI |
RUKAYGJRXZFQEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)N)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)













